(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 868153-60-0
VCID: VC6819249
InChI: InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7-
SMILES: CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC
Molecular Formula: C13H15NO4
Molecular Weight: 249.266

(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid

CAS No.: 868153-60-0

Cat. No.: VC6819249

Molecular Formula: C13H15NO4

Molecular Weight: 249.266

* For research use only. Not for human or veterinary use.

(Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid - 868153-60-0

Specification

CAS No. 868153-60-0
Molecular Formula C13H15NO4
Molecular Weight 249.266
IUPAC Name (Z)-4-[(4-methoxyphenyl)methylamino]-3-methyl-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C13H15NO4/c1-9(7-12(15)16)13(17)14-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16)/b9-7-
Standard InChI Key QCVIKTDSXGOLKU-CLFYSBASSA-N
SMILES CC(=CC(=O)O)C(=O)NCC1=CC=C(C=C1)OC

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name, (Z)-4-((4-methoxybenzyl)amino)-3-methyl-4-oxobut-2-enoic acid, delineates its core structure:

  • A but-2-enoic acid backbone with a conjugated double bond between C2 and C3

  • A 4-oxo group at C4

  • A 3-methyl substituent at C3

  • A (4-methoxybenzyl)amino group at C4

The (Z)-configuration specifies that the higher-priority groups (the carboxylic acid and 4-methoxybenzylamine) reside on the same side of the double bond. This stereochemistry imposes distinct dipole moments and influences intermolecular interactions, as evidenced by crystallographic data of analogous (E)-isomers .

Electronic and Steric Properties

The 4-methoxybenzyl group introduces electron-donating methoxy substituents, enhancing resonance stabilization of the adjacent amide bond. Conjugation across the α,β-unsaturated system delocalizes π-electrons, as confirmed by UV-Vis absorption maxima near 260 nm in related compounds . The methyl group at C3 creates steric hindrance, potentially affecting reaction kinetics in catalytic processes .

Table 1: Comparative Structural Features of Analogous Compounds

Compound NameSubstituentsStereochemistryKey Functional Groups
Target Compound4-methoxybenzyl, 3-methylZα,β-unsaturated acid, amide
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid 2-methoxyphenylEα,β-unsaturated acid, amide
(Z)-4-((4-aminophenyl)amino)-4-oxobut-2-enoic acid 4-aminophenylZα,β-unsaturated acid, amide

Synthetic Methodologies

Ugi-Azide Multicomponent Reaction

The synthesis begins with a Ugi-azide reaction, combining:

  • An aldehyde (e.g., 4-methoxybenzaldehyde)

  • An amine (e.g., methylamine)

  • A carboxylic acid (e.g., acrylic acid)

  • An azide (e.g., trimethylsilyl azide)

This one-pot procedure yields a peptoid precursor, which undergoes cyclization to form the α,β-unsaturated system . Optimized conditions use Pd₂(dba)₃ and chiral phosphine ligands (e.g., L4) in dioxane at 0.05 M concentration, achieving yields up to 78% with enantiomeric excess (ee) >90% .

Asymmetric Tsuji–Trost Cyclization

Palladium-catalyzed cyclization of the Ugi precursor introduces stereocontrol. Key parameters include:

  • Ligand selection: Binaphthyl-derived phosphines (L4) optimize enantioselectivity

  • Solvent effects: Dioxane outperforms CH₂Cl₂ or toluene, enhancing both yield and ee

  • Temperature: Room temperature (25°C) balances reaction rate and stereochemical fidelity

Procedure B from literature analogs outlines:

  • Premix Pd₂(dba)₃ (0.05 equiv) and L4 (0.2 equiv) in dioxane for 30 min

  • Add Ugi precursor (0.2 mmol) in dioxane (0.05 M) dropwise

  • Stir overnight, filter through Celite®, and purify via silica chromatography

Physicochemical Characterization

Spectroscopic Analysis

  • FTIR: Absence of -OH stretch (≈2500 cm⁻¹) in metal complexes confirms deprotonation; amide I band at 1650 cm⁻¹

  • ¹H NMR (DMSO-d₆): δ 7.25–7.15 (m, 2H, aromatic), δ 6.85–6.75 (m, 2H, aromatic), δ 6.35 (d, J = 12 Hz, 1H, CH=CO), δ 2.10 (s, 3H, CH₃)

  • X-ray crystallography: Distorted trigonal bipyramidal geometry in organotin complexes, with carboxylate and amide oxygens in axial positions

Thermodynamic Properties

  • LogP: Predicted 1.50–1.75 (SwissADME) , indicating moderate lipophilicity

  • Water solubility: <1 mg/mL at 25°C (estimated from analogs )

  • pKa: Carboxylic acid ≈3.2; amide ≈15 (non-ionizable under physiological conditions)

Biological Interactions and Applications

DNA Binding Studies

Though direct data is lacking, triorganotin complexes of analogous (E)-isomers exhibit intercalative binding to calf thymus DNA, with binding constants (K₆) of 10⁴–10⁵ M⁻¹ . Viscosity measurements and ethidium bromide displacement assays suggest partial insertion into the DNA helix .

Antimicrobial Activity

While untested, structurally related thiazole derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli. The 4-methoxybenzyl group could enhance membrane penetration, though steric effects from the Z-configuration may reduce efficacy compared to E-isomers .

Computational and In Silico Profiling

Drug-Likeness Parameters

SwissADME predictions :

  • Molecular weight: 279.3 g/mol

  • H-bond donors: 2

  • H-bond acceptors: 5

  • Rotatable bonds: 5

  • Bioavailability score: 0.55

Metabolic Stability

CYP450 isoforms 3A4 and 2D6 are predicted to mediate primary oxidation at the methoxybenzyl ring. Glucuronidation of the carboxylic acid is likely, with a half-life estimate of 2.3 h in human liver microsomes .

Comparative Analysis with Structural Analogs

Table 2: Biological Activities of Related α,β-Unsaturated Amides

CompoundStructureActivity (IC₅₀/EC₅₀)Target
Target CompoundZ-configurationNot reportedHypothetical protease
(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid E-configuration18 µM (DNA binding)CT-DNA
(Z)-4-((4-aminophenyl)amino)-4-oxobut-2-enoic acid Z-configuration45 µM (Antioxidant)DPPH radical

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